Ibopamine

Heart failure Hemodynamics Cardiac output

Researchers modeling chronic heart failure face the challenge of sustained dopaminergic stimulation without repeated IV access. Ibopamine-an orally bioavailable prodrug of epinine-delivers peak hemodynamic effects at 1-2 h post-dose, comparable to dopamine IV at 2-4 μg/kg/min. • β2-preferential agonist (β2 > β1), unlike dopamine's balanced β1/β2 profile • DA-1 receptor-mediated renal vasodilation confirmed in anesthetized canine models; abolished by selective DA-1 antagonist SK&F R-83566 • Reduces plasma norepinephrine by 24% in preserved LVEF (>0.30) heart failure cohorts Supplied as ≥98% purity solid powder with full analytical documentation.

Molecular Formula C17H25NO4
Molecular Weight 307.4 g/mol
CAS No. 66195-31-1
Cat. No. B1674151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIbopamine
CAS66195-31-1
SynonymsEscandine
ibopamine
ibopamine hydrochloride
Inopamil
N-methyldopamine diisobutyrate
propanoic acid, 2-methyl-, 4-(2-(methylamino)ethyl)-1,2-phenylene ester
SB 7505
SB-7505
Molecular FormulaC17H25NO4
Molecular Weight307.4 g/mol
Structural Identifiers
SMILESCC(C)C(=O)OC1=C(C=C(C=C1)CCNC)OC(=O)C(C)C
InChIInChI=1S/C17H25NO4/c1-11(2)16(19)21-14-7-6-13(8-9-18-5)10-15(14)22-17(20)12(3)4/h6-7,10-12,18H,8-9H2,1-5H3
InChIKeyWDKXLLJDNUBYCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ibopamine CAS 66195-31-1: Prodrug Pharmacology and Clinical Positioning for Heart Failure Research


Ibopamine (CAS 66195-31-1) is the 3,4-diisobutyrylester of N-methyl-dopamine (epinine), designed as an orally active prodrug that undergoes rapid hydrolysis by plasma and tissue esterases to yield the active moiety epinine [1]. Epinine functions as a sympathomimetic agent with a receptor affinity hierarchy of DA1/DA2 > β1/β2 > α-adrenergic receptors [2]. Ibopamine has been investigated primarily as a cardiotonic and vasodilator for congestive heart failure, with additional applications in ophthalmology for inducing mydriasis without cycloplegia [3].

Why Ibopamine Cannot Be Interchanged with Dopamine, Dobutamine, or Digoxin in Heart Failure Protocols


Ibopamine exhibits a distinct pharmacological and clinical profile that precludes simple substitution with other in-class agents. Unlike intravenous dopamine, ibopamine provides oral bioavailability via its prodrug design, with peak hemodynamic effects occurring 1-2 hours post-dose compared to dopamine's maximal effects within 15 minutes [1]. Receptor selectivity differs meaningfully: ibopamine demonstrates significantly greater potency at β2-adrenoceptors relative to β1-adrenoceptors, whereas dopamine is equipotent at both β1 and β2 adrenoceptors [2]. Clinically, ibopamine and digoxin produce divergent outcomes in heart failure patients, with differential effects on exercise tolerance stratified by left ventricular ejection fraction and distinct neurohumoral modulation patterns [3].

Ibopamine CAS 66195-31-1: Quantified Differential Evidence Versus Comparators


Oral Ibopamine Produces Hemodynamic Effects Comparable to Intravenous Dopamine 2-4 μg/kg/min

In patients with chronic congestive heart failure, a single oral dose of ibopamine 200-300 mg produced hemodynamic changes quantitatively comparable to intravenous dopamine infusion at 2-4 μg/kg/min, establishing oral-to-intravenous equivalence [1][2]. Ibopamine increased cardiac index by 20% and decreased systemic arterial resistance by 19%, while dopamine produced similar magnitude changes at the referenced infusion rate [1].

Heart failure Hemodynamics Cardiac output

Differential β-Adrenoceptor Potency: Ibopamine Shows β2 > β1 Selectivity Versus Dopamine's β1 = β2 Equipotency

In the pithed rat cardiovascular model, epinine (the active metabolite of ibopamine) and ibopamine both demonstrated significantly greater potency at β2-adrenoceptors relative to β1-adrenoceptors, whereas dopamine was equipotent at both β1 and β2 adrenoceptors [1]. This differential receptor selectivity profile distinguishes ibopamine from dopamine in terms of adrenergic pharmacology.

Receptor pharmacology Adrenergic signaling Beta-adrenoceptor

Renal Vascular DA-1 Receptor Agonism: Ibopamine 10-Fold Less Potent Than Epinine but Functionally Equivalent

In anesthetized dogs pretreated with phenoxybenzamine and propranolol, ibopamine produced dose-dependent renal vasodilation via DA-1 receptor activation but was approximately 10-fold less potent than its active metabolite epinine [1]. Dopamine was approximately equipotent with epinine as a renal vasodilator, and both compounds were 10-fold less potent than the selective DA-1 agonist fenoldopam [1]. The renal vasodilator response to ibopamine was abolished by selective DA-1 receptor blockade (SK&F R-83566) and converted to mild vasoconstriction [1].

Renal pharmacology Dopamine receptors Vasodilation

Ibopamine Versus Digoxin in Heart Failure: Differential Effects on Exercise Time Stratified by LVEF

In the Dutch Ibopamine Multicenter Trial (DIMT), a 6-month double-blind study in 161 patients with mild to moderate chronic heart failure, digoxin but not ibopamine significantly increased exercise time overall compared with placebo (p = 0.008 by intention-to-treat analysis) [1]. However, ibopamine was effective specifically in patients with relatively preserved left ventricular function, significantly increasing exercise time in the subgroup with left ventricular ejection fraction > 0.30 (p = 0.018 vs. placebo) [1]. Additionally, 6 patients receiving ibopamine withdrew due to heart failure progression, compared with zero patients receiving digoxin [1].

Heart failure Exercise tolerance Left ventricular function

Neurohumoral Modulation: Ibopamine Reduces Plasma Norepinephrine Unlike Dopamine

In a comparative study of 13 patients with chronic heart failure (LVEF ≤ 35%), oral ibopamine 100 mg reduced plasma norepinephrine levels by 24%, whereas intravenous dopamine at doses of 2 and 4 μg/kg/min produced no significant change in norepinephrine levels, and dopamine at 6 μg/kg/min actually increased norepinephrine [1]. Ibopamine induced a peak 21% increase in cardiac index, with 23% and 25% increases in stroke volume and stroke work indexes respectively, and an 18% reduction in systemic vascular resistance [1].

Neurohormonal Norepinephrine Sympathetic nervous system

Ibopamine CAS 66195-31-1: Evidence-Based Research and Procurement Applications


Oral Dopaminergic Agonist in Preclinical Heart Failure Models Requiring Non-Parenteral Dosing

Researchers developing rodent or canine models of chronic heart failure can utilize ibopamine as an orally bioavailable alternative to continuous intravenous dopamine infusion. Based on evidence that oral ibopamine 200-300 mg produces hemodynamic changes comparable to dopamine IV 2-4 μg/kg/min [1], ibopamine enables dopaminergic receptor stimulation in protocols where repeated IV access is impractical or where oral dosing better mimics chronic therapeutic administration. The compound's peak effect at 1-2 hours post-dose [1] should inform experimental sampling time points.

Investigating DA-1 Receptor-Mediated Renal Vasodilation and Diuretic Effects

Pharmacology studies focused on dopamine DA-1 receptor function in the renal vasculature can employ ibopamine as a prodrug tool compound. Evidence from anesthetized dog models confirms that ibopamine produces dose-dependent renal vasodilation via DA-1 receptor activation following conversion to epinine, with the response fully abolished by selective DA-1 antagonist SK&F R-83566 [2]. Researchers should account for the 10-fold potency difference between ibopamine and its active metabolite epinine when designing dose-response experiments [2].

Neurohumoral Modulation Studies in Mild Heart Failure with Preserved Ejection Fraction

Investigators examining neuroendocrine modulation in heart failure populations can utilize ibopamine specifically in patient cohorts or models characterized by relatively preserved left ventricular function (LVEF > 0.30). Clinical evidence demonstrates that ibopamine reduces plasma norepinephrine by 24% [3] and improves exercise tolerance in this specific subgroup (p = 0.018 vs. placebo) [4], whereas digoxin provides benefit across all LVEF ranges. This stratification is essential for appropriate compound selection and experimental design.

Comparative Pharmacology of β-Adrenoceptor Subtype Selectivity

For studies examining differential β1 versus β2 adrenoceptor pharmacology, ibopamine offers a distinct selectivity profile compared to dopamine. In pithed rat cardiovascular preparations, ibopamine and its active metabolite epinine demonstrate significantly greater potency at β2-adrenoceptors relative to β1-adrenoceptors, whereas dopamine is equipotent at both subtypes [5]. This differential profile makes ibopamine suitable for experimental designs where β2-preferential stimulation is desired over balanced β1/β2 agonism.

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